
3-Chloropropionamide
Overview
Description
3-Chloropropionamide (C₃H₆ClNO) is a halogenated amide featuring a chlorine atom at the β-position relative to the carbonyl group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of 6-hydroxy-3,4-dihydroquinolinone (6-HQ), a precursor to cilostazol, a drug used to treat intermittent claudication . Its utility arises from its ability to undergo intramolecular Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃), forming cyclic structures essential for bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropionamide can be synthesized through the reaction of propionamide with chlorine or chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the propionamide.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of propionamide using hydrogen chloride gas in the presence of a catalyst. The reaction is carried out at elevated temperatures, and the product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropionamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxypropionamide.
Reduction Reactions: The compound can be reduced to form propionamide by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield 3-chloropropionic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-Hydroxypropionamide.
Reduction: Propionamide.
Oxidation: 3-Chloropropionic acid.
Scientific Research Applications
Alkylating Agent in Organic Synthesis
One of the primary applications of 3-Chloropropionamide is its use as an alkylating agent. Alkylating agents are crucial in organic chemistry for introducing alkyl groups into molecules, which can significantly alter their chemical behavior and biological activity. For instance, this compound has been employed in the synthesis of various biologically active compounds, including:
- Indole-3-acetic acid derivatives : It has been used to synthesize 1-(2-carbamoyl-ethyl)indole-3-acetic acid, a compound with potential plant growth regulatory properties .
Pharmaceutical Applications
Research indicates that compounds similar to this compound are involved in drug development processes. For example, its structural analogs have been studied for their ability to selectively engage cysteine side chains in kinases, which is critical for targeting specific pathways in cancer therapy . The reactivity of this compound with biological macromolecules positions it as a candidate for further pharmaceutical exploration.
Sensor Technology
Recent studies have explored the integration of this compound into sensor technologies. The compound's properties allow it to participate in the formation of conjugated materials that exhibit sensitivity to various stimuli, potentially leading to advancements in chemical sensing applications .
Data Table: Comparative Applications of this compound
Case Study 1: Synthesis of Indole Derivatives
In a study focused on synthesizing indole derivatives, researchers utilized this compound as an alkylating agent. The resulting compounds demonstrated enhanced biological activity compared to their precursors, highlighting the importance of alkylation in modifying pharmacological properties .
Case Study 2: Kinase Targeting in Cancer Research
Another significant application was reported where researchers investigated the interaction of compounds similar to this compound with kinases involved in cancer pathways. The study revealed that these interactions could lead to selective inhibition of tumor growth, showcasing the potential therapeutic implications of such compounds .
Mechanism of Action
The mechanism of action of 3-Chloropropionamide involves its ability to act as an alkylating agent. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it useful in cancer treatment by inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Toxicity Trends in Halo-Substituted Amides
The reactivity and toxicity of haloamides are governed by the position and lability of the halogen substituent. Key comparisons include:
2-Chloroacetamide (α-Chloroamide)
- Structure : Chlorine at the α-position (adjacent to the carbonyl).
- Reactivity : Highly reactive due to the proximity of the electron-withdrawing carbonyl group, facilitating SN2 reactions with soft nucleophiles like glutathione (GSH) .
- Toxicity : Exhibits experimental toxicity 10–100× greater than predicted by quantitative structure-activity relationship (QSAR) models, attributed to its electrophilic reactivity .
3-Chloropropionamide (β-Chloroamide)
- Structure : Chlorine at the β-position.
- Reactivity : Lower reactivity compared to α-chloroamides. The β-position reduces activation toward nucleophilic substitution, aligning its toxicity with QSAR predictions .
- Applications : Preferred in synthetic routes (e.g., Friedel-Crafts cyclization) due to controlled reactivity, enabling high-purity product formation without excessive side reactions .
2-Bromopropionamide
- Structure : Bromine at the α-position.
- Reactivity : Higher reactivity than 2-chloroacetamide (Br > Cl as a leaving group), leading to extreme toxicity deviations from QSAR predictions .
- Toxicity : Observed potency exceeds predictions by >100×, making it unsuitable for pharmaceutical applications despite synthetic utility .
3-Chloro-N,N-dimethylpropanamide
- Structure : β-Chloroamide with dimethyl substitution on the nitrogen.
- Reactivity : Dimethyl groups sterically hinder nucleophilic attack, further reducing reactivity compared to this compound. This derivative is less toxic and used in specialized synthetic protocols .
Mechanistic Insights and Structural Dependence
Positional Effects :
- α-Haloamides (e.g., 2-chloroacetamide) undergo rapid SN2 displacement due to carbonyl activation, whereas β-haloamides (e.g., this compound) require stronger catalysts (e.g., AlCl₃) for cyclization .
- β-Haloamides can undergo elimination (e.g., HX loss to form α,β-unsaturated amides), but this is minimized in optimized synthetic protocols .
Leaving Group Lability :
- Reactivity follows I > Br > Cl > F. Bromine’s superior leaving group ability explains 2-bromopropionamide’s heightened toxicity compared to chloro analogues .
Biological Activity
3-Chloropropionamide is a chemical compound with the molecular formula CHClNO. It has garnered attention in various fields of research due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the presence of a chlorine atom attached to a propionamide group. Its structure can be represented as follows:
The biological activity of this compound is primarily linked to its role in biochemical pathways involving enzyme inhibition and substrate modification. Notably, it has been utilized in studies focusing on kinase-substrate interactions and protein phosphorylation.
Inhibition of Kinases
Research indicates that this compound can act as a covalent modifier in biochemical assays. For instance, it has been employed to capture kinase-specific phosphopeptides, demonstrating its utility in mapping kinase-substrate interactions in cellular contexts . The compound's ability to form stable adducts with target proteins facilitates the identification and characterization of phosphorylation sites, which are critical for understanding cellular signaling pathways.
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although direct evidence for this compound itself is limited.
- Neuroprotective Effects : Related compounds have shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. The inhibition of specific enzymes involved in amyloid precursor protein processing may contribute to these effects .
Table 1: Summary of Biological Activities
Case Study: Kinase-Substrate Mapping
In a study focused on kinase-substrate mapping, this compound was used to enhance the specificity and sensitivity of peptide recovery from complex mixtures. The study demonstrated that the compound effectively captured phosphorylated peptides from cellular extracts, allowing for detailed analysis via mass spectrometry. This application underscores its utility in proteomics and cellular signaling research .
Safety and Toxicology
While this compound shows promise in various biological applications, safety assessments are crucial. Data from PubChem indicates that the compound has been evaluated for its toxicity and safety profiles, though specific toxicity data may vary based on concentration and exposure routes . It is essential to conduct further studies to establish comprehensive safety guidelines for its use in biological research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloropropionamide in laboratory settings?
- Methodological Answer : The synthesis of this compound can be achieved via intramolecular Friedel-Crafts alkylation using Lewis acids (e.g., aluminum chloride) in dimethyl acetamide (DMA) at elevated temperatures (120–160°C). This method ensures high yield and purity by leveraging controlled reaction conditions to minimize side reactions . Characterization via NMR and mass spectrometry is critical to confirm structural integrity.
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chlorine substituent’s position and amide functionality. Mass spectrometry (electron ionization) provides molecular weight validation and fragmentation patterns, though NIST data gaps may require cross-referencing with synthetic standards .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : Adhere to CLP/GHS guidelines: wear protective gloves, eye/face protection, and avoid inhalation of dust/steam. Immediate skin decontamination and emergency rinsing protocols (e.g., P303+P361+P353) are mandatory due to its classification as a skin corrosive (H314) . Toxicity studies indicate strict containment during in vitro experiments .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Thin-layer chromatography (TLC) and elemental analysis (C, H, N, Cl) further verify stoichiometric ratios. Cross-check with IUPAC nomenclature rules to avoid misidentification .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a precursor in synthesizing dihydrocarbostyril derivatives (e.g., 7-hydroxy-3,4-dihydrocarbostyril) for pharmaceutical intermediates. Its stability under controlled conditions makes it suitable for studying halogenated amide reactivity .
Advanced Research Questions
Q. How does the chlorine substituent position influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The β-chlorine in this compound exhibits reduced electrophilicity compared to α-substituted analogs. Computational modeling (e.g., DFT) can predict activation barriers for SN2 mechanisms, while kinetic studies under varying pH/temperature conditions quantify substitution rates .
Q. What computational models predict the toxicity of halogenated amides like this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models incorporating Hammett constants and hydrophobicity parameters (logP) predict acute toxicity. However, discrepancies arise for halogenated analogs, necessitating experimental validation via Tetrahymena pyriformis assays .
Q. What contradictions exist between experimental toxicity data and QSAR predictions for this compound?
- Methodological Answer : QSAR models underestimate toxicity for brominated analogs (e.g., 2-bromopropionamide) but align better with chlorinated derivatives. Researchers must reconcile these gaps by integrating in vitro metabolic stability data (e.g., CYP3A-mediated pathways) .
Q. How to design experiments to study the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotope-labeled this compound in cynomolgus monkey hepatocyte assays. LC-MS/MS tracks metabolite formation, while enzyme inhibition studies (e.g., CYP3A4) identify degradation pathways. Ethical approval and species-specific metabolic relevance are critical .
Q. What strategies mitigate interference from this compound decomposition products during analysis?
- Methodological Answer : Thermal decomposition during reflux generates byproducts like ethyl 3-ethoxypropionate. Stabilize reactions using inert atmospheres (N₂/Ar) and low-temperature protocols. GC-MS with selective ion monitoring distinguishes decomposition artifacts from target analytes .
Properties
IUPAC Name |
3-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDXZJYAUSVHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974269 | |
Record name | 3-Chloropropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-24-1 | |
Record name | 3-Chloropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 3-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLOROPROPIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4DT52KJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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